

Indirubin-3'-monoxime-5-sulphonic acid stock solution preparation and stability

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Compound of Interest

Compound Name: *Indirubin-3'-monoxime-5-sulphonic acid*

Cat. No.: *B1496731*

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Application Notes and Protocols: Indirubin-3'-monoxime-5-sulphonic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indirubin-3'-monoxime-5-sulphonic acid is a synthetic derivative of indirubin, a natural compound isolated from *Indigofera tinctoria*. It is a potent and selective inhibitor of several key protein kinases, making it a valuable tool for research in cell cycle regulation, neurodegenerative diseases, and oncology. This document provides detailed protocols for the preparation of stock solutions, stability information, and its application in relevant assays.

Indirubin-3'-monoxime-5-sulphonic acid primarily targets Cyclin-Dependent Kinases (CDKs) and Glycogen Synthase Kinase-3 β (GSK-3 β).^[1] It acts as an ATP-competitive inhibitor, binding to the ATP pocket of these kinases.^[2] Its inhibitory activity against CDK1, CDK5, and GSK-3 β has been well-characterized, with IC₅₀ values in the nanomolar range. This potent inhibition makes it a subject of interest for studying cellular processes regulated by these kinases, including cell division, neuronal function, and apoptosis.

Data Presentation

Physicochemical Properties

Property	Value	Reference
Molecular Formula	C ₁₆ H ₁₁ N ₃ O ₅ S	MedChemExpress
Molecular Weight	357.34 g/mol	MedChemExpress
Appearance	Dark red solid	Sigma-Aldrich

Solubility and Stock Solution Stability

Solvent	Solubility	Storage Temperature	Stability	Reference
DMSO	50 mg/mL	-20°C	Up to 4 months	Sigma-Aldrich
DMSO	Soluble	-20°C	Up to 1 month	GlpBio
DMSO	Soluble	-80°C	Up to 6 months	GlpBio

Inhibitory Activity (IC₅₀)

Target Kinase	IC ₅₀	Reference
CDK1	5 nM	MedChemExpress[1]
CDK5	7 nM	MedChemExpress[1]
GSK-3β	80 nM	MedChemExpress[1]

Experimental Protocols

Preparation of Indirubin-3'-monoxime-5-sulphonic acid Stock Solution

Objective: To prepare a concentrated stock solution of **Indirubin-3'-monoxime-5-sulphonic acid** for use in various assays.

Materials:

- Indirubin-3'-monoxime-5-sulphonic acid powder

- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes
- Vortex mixer
- Calibrated micropipettes

Protocol:

- Bring the vial of **Indirubin-3'-monoxime-5-sulphonic acid** powder to room temperature before opening.
- Prepare a 10 mM stock solution by dissolving the appropriate amount of the compound in anhydrous DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 3.57 mg of **Indirubin-3'-monoxime-5-sulphonic acid** (MW: 357.34) in 1 mL of DMSO.
- Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C and sonication can aid in dissolution.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -20°C for short-term storage (up to 1-4 months) or at -80°C for long-term storage (up to 6 months).

In Vitro Kinase Assay for IC50 Determination

Objective: To determine the half-maximal inhibitory concentration (IC50) of **Indirubin-3'-monoxime-5-sulphonic acid** against a target kinase (e.g., CDK1, CDK5, or GSK-3β). This protocol is a general guideline and can be adapted for different kinase assay platforms (e.g., radiometric, luminescence-based).

Materials:

- Recombinant active kinase (e.g., CDK1/Cyclin B, CDK5/p25, GSK-3β)
- Kinase-specific substrate (e.g., Histone H1 for CDK5, specific peptide for CDK1 or GSK-3β)

- **Indirubin-3'-monoxime-5-sulphonic acid** stock solution (10 mM in DMSO)
- Kinase assay buffer
- ATP (as [γ - ^{32}P]ATP for radiometric assay or unlabeled ATP for luminescence assay)
- 96-well assay plates
- Detection reagents (e.g., P81 phosphocellulose paper for radiometric assay, ADP-Glo™ Kinase Assay kit for luminescence assay)

Protocol:

- **Prepare Serial Dilutions:** Prepare a series of dilutions of the **Indirubin-3'-monoxime-5-sulphonic acid** stock solution in the kinase assay buffer. The final concentration of DMSO in the assay should be kept constant and low (typically $\leq 1\%$).
- **Kinase Reaction Setup:** In a 96-well plate, add the following components in order:
 - Kinase assay buffer
 - Diluted **Indirubin-3'-monoxime-5-sulphonic acid** (or DMSO for control)
 - Recombinant kinase
 - Kinase substrate
- **Initiate Reaction:** Start the kinase reaction by adding ATP. The final concentration of ATP should be at or near the K_m for the specific kinase.
- **Incubation:** Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be within the linear range of the kinase reaction.
- **Stop Reaction and Detection:**
 - **Radiometric Assay:** Stop the reaction by adding phosphoric acid. Spot the reaction mixture onto P81 phosphocellulose paper, wash extensively to remove unincorporated [γ - ^{32}P]ATP, and measure the incorporated radioactivity using a scintillation counter.

- Luminescence Assay (e.g., ADP-Glo™): Stop the kinase reaction and measure the amount of ADP produced according to the manufacturer's protocol.[3][4][5] This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then detected via a luciferase-luciferin reaction.
- Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Cell-Based Proliferation Assay

Objective: To evaluate the effect of **Indirubin-3'-monoxime-5-sulphonic acid** on the proliferation of a cancer cell line.

Materials:

- Human cancer cell line (e.g., HeLa, MCF-7)
- Complete cell culture medium
- **Indirubin-3'-monoxime-5-sulphonic acid** stock solution (10 mM in DMSO)
- 96-well cell culture plates
- Cell proliferation assay reagent (e.g., MTT, WST-1, or CellTiter-Glo®)
- Plate reader

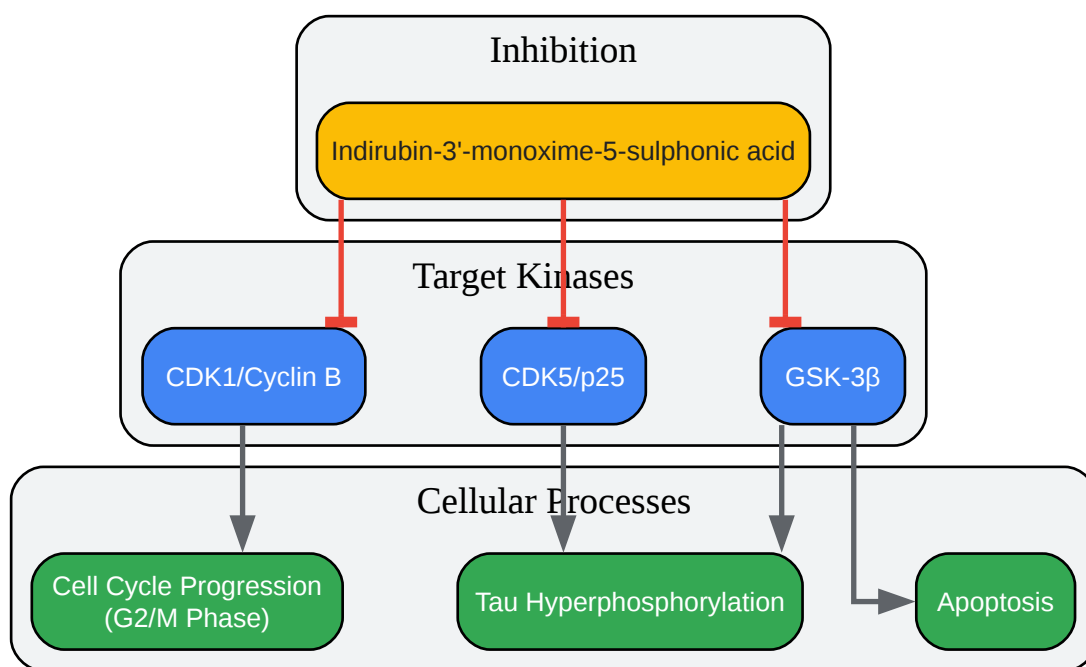
Protocol:

- Cell Seeding: Seed the cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of **Indirubin-3'-monoxime-5-sulphonic acid** in complete cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control.

- Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO₂.
- Cell Viability Measurement: After the incubation period, measure cell viability using a suitable assay. For an MTT assay, incubate the cells with MTT solution, followed by the addition of a solubilizing agent, and then measure the absorbance at the appropriate wavelength.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).

Visualizations

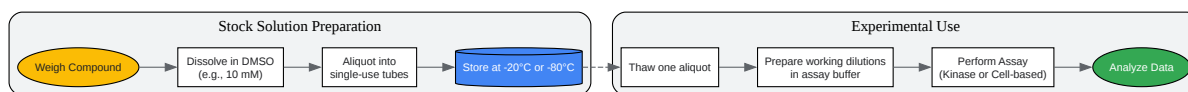
Signaling Pathway of Indirubin-3'-monoxime-5-sulphonic acid



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Caption: Inhibition of CDK1, CDK5, and GSK-3 β by **Indirubin-3'-monoxime-5-sulphonic acid**.

Experimental Workflow: Stock Solution Preparation and Use



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Caption: Workflow for preparing and using **Indirubin-3'-monoxime-5-sulphonic acid**.

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